molecular formula C22H13ClO6S B11419023 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2,3-dihydro-1,4-benzodioxine-2-carboxylate

7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2,3-dihydro-1,4-benzodioxine-2-carboxylate

Cat. No.: B11419023
M. Wt: 440.9 g/mol
InChI Key: VNSGTZVWZFFQAK-UHFFFAOYSA-N
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Description

7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXYLATE is a complex organic compound that features a combination of benzoxathiol and benzodioxine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxathiol and benzodioxine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound’s potential biological activity makes it a candidate for research in drug discovery and development. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXYLATE can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXYLATE
  • 7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXYLATE
  • 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXYLATE

Uniqueness

The uniqueness of 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXYLATE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C22H13ClO6S

Molecular Weight

440.9 g/mol

IUPAC Name

[7-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate

InChI

InChI=1S/C22H13ClO6S/c23-13-7-5-12(6-8-13)15-9-14(10-19-20(15)29-22(25)30-19)27-21(24)18-11-26-16-3-1-2-4-17(16)28-18/h1-10,18H,11H2

InChI Key

VNSGTZVWZFFQAK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)OC3=CC(=C4C(=C3)SC(=O)O4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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